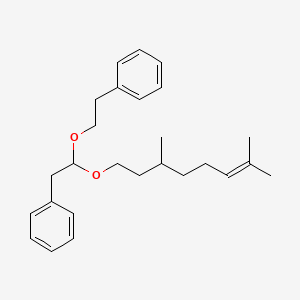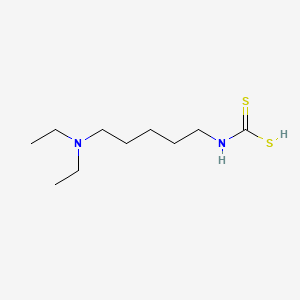
N-(5-(Diethylamino)pentyl)dithiocarbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(Diethylamino)pentyl)dithiocarbamic acid is a chemical compound with the molecular formula C10H22N2S2 It belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(5-(Diethylamino)pentyl)dithiocarbamic acid can be synthesized through the reaction of a primary amine with carbon disulfide. The general reaction involves the following steps:
Reaction with Carbon Disulfide: The primary amine reacts with carbon disulfide to form a dithiocarbamic acid intermediate. [ \text{RNH}_2 + \text{CS}_2 \rightarrow \text{R(H)NCS}_2\text{H} ]
Formation of Dithiocarbamate Salts: In the presence of sodium hydroxide, the dithiocarbamic acid can be converted into its corresponding salt. [ \text{R}_2\text{NH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{R}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(Diethylamino)pentyl)dithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. [ 2 \text{R}_2\text{NCS}_2^- \rightarrow [\text{R}_2\text{NC(S)S}]_2 + 2e^- ]
S-Alkylation: Dithiocarbamates are readily S-alkylated to form alkylated derivatives. [ (\text{CH}_3)_2\text{NCS}_2\text{Na} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow (\text{CH}_3)_2\text{NC(S)SCH}_3 + \text{Na}[\text{CH}_3\text{OSO}_3] ]
Common Reagents and Conditions
Common reagents used in the reactions of this compound include carbon disulfide, sodium hydroxide, and various alkylating agents. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from the reactions of this compound include thiuram disulfides and S-alkylated derivatives, which have various applications in different fields.
Aplicaciones Científicas De Investigación
N-(5-(Diethylamino)pentyl)dithiocarbamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to chelate metals.
Industry: Utilized in the vulcanization of rubber and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(5-(Diethylamino)pentyl)dithiocarbamic acid involves its ability to chelate metal ions and form stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt various biological pathways. Additionally, its antioxidant properties allow it to scavenge free radicals and protect cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Sodium diethyldithiocarbamate: A commonly used dithiocarbamate with similar chelating properties.
Zinc dithiocarbamate: Used in the vulcanization of rubber and as a fungicide.
Manganese dithiocarbamate: Employed as a fungicide in agriculture.
Uniqueness
N-(5-(Diethylamino)pentyl)dithiocarbamic acid is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in applications requiring strong metal chelation and antioxidant activity.
Propiedades
Número CAS |
73747-44-1 |
|---|---|
Fórmula molecular |
C10H22N2S2 |
Peso molecular |
234.4 g/mol |
Nombre IUPAC |
5-(diethylamino)pentylcarbamodithioic acid |
InChI |
InChI=1S/C10H22N2S2/c1-3-12(4-2)9-7-5-6-8-11-10(13)14/h3-9H2,1-2H3,(H2,11,13,14) |
Clave InChI |
BCBDHCRXSATEBO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCCNC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


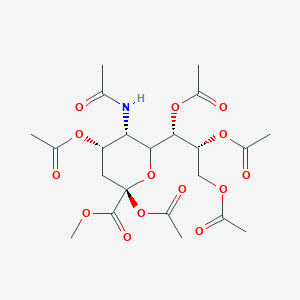
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)

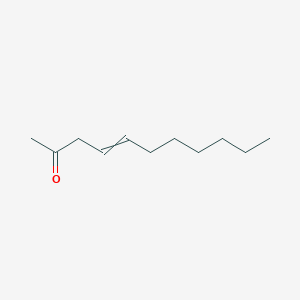
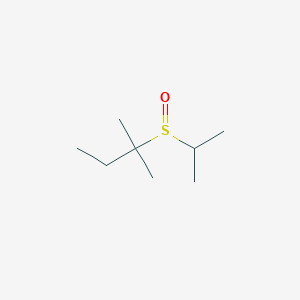
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
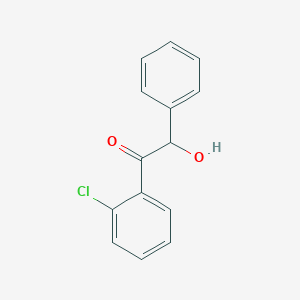



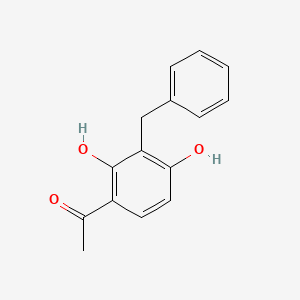
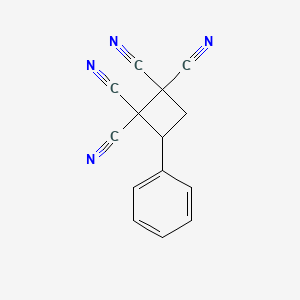
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
